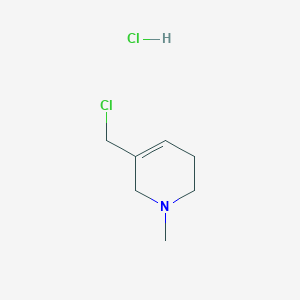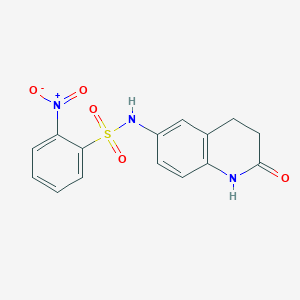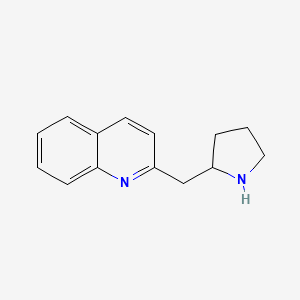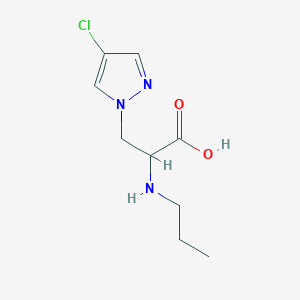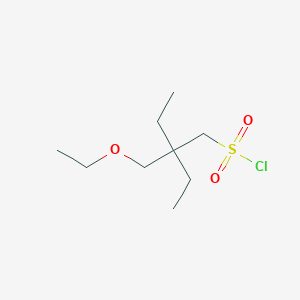
2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and ability to form sulfonamide and sulfonate ester derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Ethoxymethyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
2-(Ethoxymethyl)-2-ethylbutane-1-sulfonic acid+SOCl2→2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the reaction conditions and improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction with water or aqueous bases leads to the formation of sulfonic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: Used in the modification of polymers to introduce sulfonate groups, enhancing their properties such as ion conductivity.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group attached to the sulfonyl group.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group, making it more aromatic and less reactive than aliphatic sulfonyl chlorides.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group, making it highly reactive and useful in the synthesis of trifluoromethylated compounds.
Uniqueness
2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to its specific structure, which includes an ethoxymethyl and an ethyl group attached to the butane backbone. This structure provides a balance of reactivity and stability, making it suitable for various synthetic applications.
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
2-(ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-4-9(5-2,7-13-6-3)8-14(10,11)12/h4-8H2,1-3H3 |
InChI Key |
WAMRELVSSNZQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COCC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


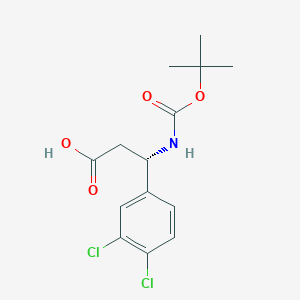
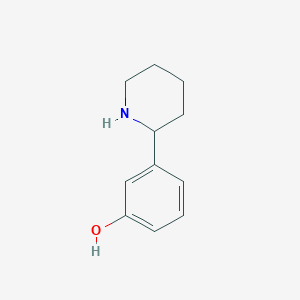
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
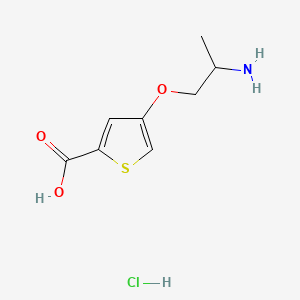
![1-Azatricyclo[3.3.1.13,7]decan-4-ol](/img/structure/B13623596.png)
![(Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)

